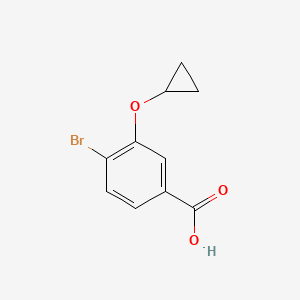

4-Bromo-3-cyclopropoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropoxy group and a carboxylic acid group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzoic acid typically involves the bromination of 3-cyclopropoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-3-cyclopropoxybenzoic acid has several applications in scientific research:

Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as an intermediate in the development of potential drug candidates.

Material Science: It is used in the synthesis of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-cyclopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-carbon bonds in coupling reactions .

Comparación Con Compuestos Similares

- 4-Bromo-3-methoxybenzoic acid

- 4-Bromo-3-ethoxybenzoic acid

- 4-Bromo-3-propoxybenzoic acid

Comparison: 4-Bromo-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs with linear alkoxy groups. This uniqueness can influence its reactivity and the types of reactions it can undergo .

Actividad Biológica

4-Bromo-3-cyclopropoxybenzoic acid (BCB) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopropoxy group, which may contribute to its unique pharmacological properties. This article explores the biological activity of BCB, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9BrO2

- Molecular Weight : 243.08 g/mol

The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.

BCB's biological activity is primarily attributed to its ability to interact with various cellular targets.

1. Enzyme Inhibition

BCB has been shown to inhibit several enzymes involved in critical biochemical pathways. For instance, it may act on cyclooxygenases (COXs), which are key enzymes in the inflammatory response. In vitro studies have indicated that BCB can selectively inhibit COX-2, potentially providing anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Modulation of Signaling Pathways

Research indicates that BCB influences signaling pathways related to cell proliferation and apoptosis. By modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway, BCB may affect cell survival and differentiation .

Biological Activity Overview

The biological activities of BCB can be summarized as follows:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of BCB, researchers found that treatment with BCB significantly reduced inflammation markers in animal models of arthritis. The study reported a decrease in prostaglandin E2 levels, suggesting that BCB effectively inhibits COX-2 activity .

Case Study 2: Anticancer Properties

Another research project investigated the effects of BCB on cancer cell lines. The results indicated that BCB induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. The study concluded that BCB could serve as a potential therapeutic agent for breast cancer treatment .

Case Study 3: Antimicrobial Activity

BCB was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Propiedades

IUPAC Name |

4-bromo-3-cyclopropyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPDGZVOQAZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.